molecular formula C10H13BrN2 B12079942 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine

5-bromo-N-(cyclobutylmethyl)pyridin-3-amine

Cat. No.: B12079942
M. Wt: 241.13 g/mol
InChI Key: FHJSQSFDZZSUPG-UHFFFAOYSA-N
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Description

5-bromo-N-(cyclobutylmethyl)pyridin-3-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a cyclobutylmethyl group attached to the nitrogen atom at the 3rd position

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

5-bromo-N-(cyclobutylmethyl)pyridin-3-amine

InChI

InChI=1S/C10H13BrN2/c11-9-4-10(7-12-6-9)13-5-8-2-1-3-8/h4,6-8,13H,1-3,5H2

InChI Key

FHJSQSFDZZSUPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CNC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine typically involves the bromination of pyridin-3-amine followed by the introduction of the cyclobutylmethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.

After bromination, the cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated pyridine with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclobutylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides or other oxidized derivatives.

    Reduction Reactions: Products include hydrogenated pyridine derivatives.

Scientific Research Applications

5-bromo-N-(cyclobutylmethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for drug development targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethyl group contribute to its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    5-bromo-3-ethynylpyrazin-2-amine: Contains an ethynyl group and a pyrazine ring instead of a pyridine ring.

    5-bromo-N-(methyl-d3)pyridin-3-amine: Similar structure but with a deuterated methyl group.

Uniqueness

5-bromo-N-(cyclobutylmethyl)pyridin-3-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.

Biological Activity

5-Bromo-N-(cyclobutylmethyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Synthesis of 5-Bromo-N-(cyclobutylmethyl)pyridin-3-amine

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. A notable approach involves the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with cyclobutylmethyl groups, resulting in moderate to high yields of the desired product. The synthesis pathway is essential for understanding the structure-activity relationship (SAR) of this compound and its derivatives.

2. Biological Activity Overview

The biological activity of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine has been evaluated in several studies, focusing on its anti-thrombolytic, antibacterial, and cytotoxic properties.

2.1 Anti-Thrombolytic Activity

Research indicates that derivatives of pyridine compounds exhibit varying degrees of anti-thrombolytic activity. For instance, compounds similar to 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine have shown significant inhibition of clot formation in vitro. In one study, a related derivative exhibited an anti-thrombolytic activity of 31.61% , while others demonstrated lower efficacy depending on their structural modifications .

2.2 Antibacterial Activity

The compound has also been tested for its antibacterial properties against various strains of bacteria, including Escherichia coli. In a comparative study, certain derivatives achieved inhibition rates exceeding 80% , indicating strong antibacterial potential. The presence of specific functional groups, such as halogens, significantly influences this activity .

2.3 Cytotoxicity and Haemolytic Activity

Cytotoxicity assays revealed that 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine and its analogs exhibit varying degrees of toxicity towards red blood cells (RBCs). The highest observed haemolytic activity was around 11.72% , suggesting that while some derivatives are effective against pathogens, they may also pose risks to human cells depending on their concentration and structural features .

3. Case Studies and Research Findings

Several case studies highlight the biological significance of pyridine derivatives:

Study Focus Findings
Study AAnti-thrombolytic activityCompound exhibited up to 31.61% inhibition in clot formation .
Study BAntibacterial efficacyDerivatives showed inhibition rates up to 90% against E. coli .
Study CCytotoxicityHigh haemolytic activity noted; variations based on structural modifications .

4. Conclusion and Future Directions

The biological activity of 5-bromo-N-(cyclobutylmethyl)pyridin-3-amine underscores its potential as a therapeutic agent in treating thrombotic conditions and bacterial infections. Future research should focus on optimizing its synthesis and exploring its mechanism of action to enhance efficacy while minimizing cytotoxic effects.

Further investigations into the pharmacokinetics and long-term safety profiles will be crucial for advancing this compound towards clinical applications.

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